Ristocetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying von Willebrand Factor (vWF) Activity

One of the primary applications of ristocetin lies in the assessment of vWF activity. vWF is a large protein in blood plasma that plays a crucial role in platelet aggregation, the process by which platelets clump together to form clots and seal wounds. Ristocetin acts as a bridge between vWF and a receptor on the platelet surface called glycoprotein Ib-IX-V (GPIb-IX-V) []. This interaction triggers platelet aggregation, allowing researchers to evaluate vWF's functionality in blood samples.

The ristocetin cofactor activity (RCo) assay is a widely used technique that employs ristocetin to measure vWF's ability to promote platelet aggregation. In this assay, platelets from a patient with suspected von Willebrand disease (vWD) are mixed with normal plasma and ristocetin. The degree of platelet aggregation reflects the functionality of the patient's vWF [].

Understanding Platelet Aggregation Pathways

Ristocetin can also be used to investigate specific pathways involved in platelet aggregation. Since ristocetin-induced aggregation relies on vWF-GPIb-IX-V interaction, researchers can use it to differentiate between different types of platelet aggregation defects. For instance, patients with certain forms of vWD may exhibit normal aggregation responses to other stimuli but show a specific impairment in ristocetin-mediated aggregation []. This helps pinpoint the precise step in the aggregation pathway that's malfunctioning.

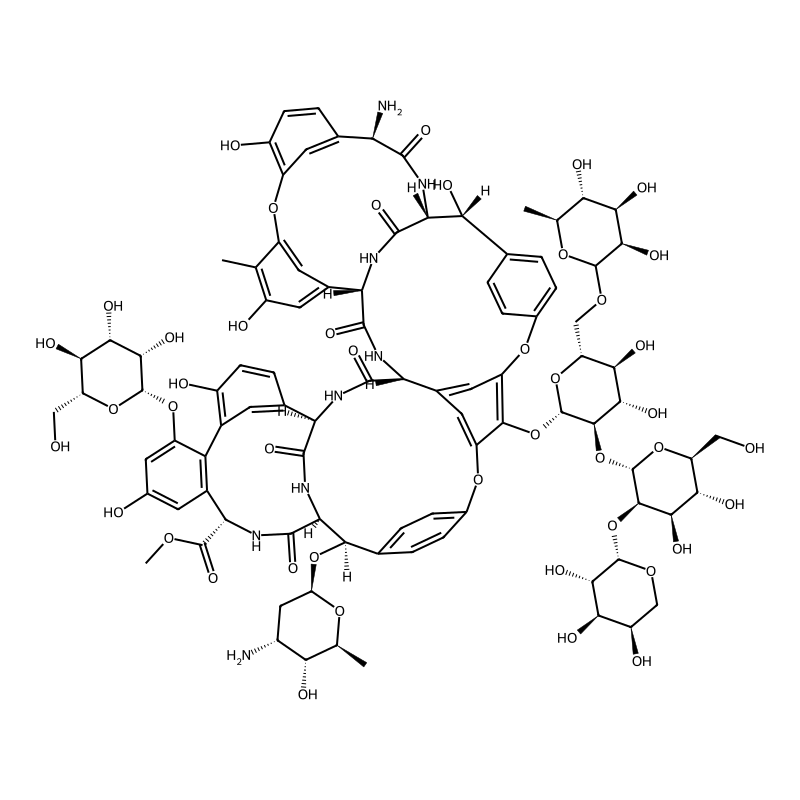

Ristocetin is a glycopeptide antibiotic that is produced by the microorganism Nocardia lurida. It is primarily known for its ability to inhibit bacterial cell wall synthesis by preventing the cross-linking of peptidoglycan layers, a crucial component of bacterial cell walls. The compound exhibits a unique structure characterized by a complex arrangement of sugar and amino acid components, which contribute to its biological activity and mechanism of action.

Ristocetin's mechanism of action in its original intended use as an antibiotic is not fully elucidated. However, its role in platelet function testing is well-defined. Ristocetin binds to the vWF protein in platelets, causing them to clump together []. This agglutination is dependent on the presence and functionality of vWF, making ristocetin a valuable tool for diagnosing von Willebrand disease (vWD), a bleeding disorder caused by vWF abnormalities.

Ristocetin is not used clinically due to severe side effects, including thrombocytopenia (low platelet count) and potentially life-threatening blood clotting []. It should only be handled by trained personnel in a laboratory setting, following appropriate safety protocols for handling potentially hazardous materials [].

These methods highlight the compound's intricate chemical architecture and the challenges involved in replicating it synthetically.

Ristocetin's primary biological activity is its role in inducing platelet agglutination in the presence of von Willebrand factor. This property is critical in diagnosing certain bleeding disorders, such as von Willebrand disease. The agglutination occurs because ristocetin reduces the negative charge on platelets, allowing them to adhere more readily to each other and to VWF, thus promoting clot formation . Additionally, ristocetin demonstrates antibacterial properties by inhibiting the growth of various Gram-positive bacteria.

Ristocetin has several applications in both clinical and research settings:

- Diagnostic Tool: It is used in laboratory tests to assess platelet function, particularly in diagnosing von Willebrand disease.

- Antibiotic: Ristocetin's antibacterial properties make it a candidate for treating infections caused by susceptible Gram-positive bacteria.

- Research: Studies involving ristocetin help elucidate mechanisms of platelet aggregation and interactions with blood components.

Research has shown that ristocetin's interaction with von Willebrand factor is crucial for its function. Modifications to ristocetin can alter its ability to induce platelet agglutination, demonstrating the importance of specific chemical groups in its activity. For instance, chemically altering ristocetin's phenolic groups resulted in a loss of both antibiotic and platelet agglutinating activities, underscoring their significance in binding interactions .

Ristocetin shares similarities with other glycopeptide antibiotics but possesses unique characteristics that distinguish it:

| Compound | Structure Type | Mechanism of Action | Platelet Agglutination |

|---|---|---|---|

| Ristocetin | Glycopeptide | Inhibits bacterial cell wall synthesis | Yes |

| Vancomycin | Glycopeptide | Inhibits bacterial cell wall synthesis | No |

| Teicoplanin | Glycopeptide | Inhibits bacterial cell wall synthesis | No |

| Daptomycin | Lipopeptide | Disrupts bacterial cell membrane | No |

Uniqueness: Ristocetin's ability to induce platelet agglutination sets it apart from other glycopeptides like vancomycin and teicoplanin, which do not have this property despite similar antibacterial mechanisms.

Ristocetin is biosynthesized by Amycolatopsis lurida, a soil-dwelling actinobacterium previously classified under the genus Nocardia as N. lurida. This reclassification reflects advancements in bacterial taxonomy, with Amycolatopsis species now recognized for their distinct evolutionary lineages. The antibiotic was first isolated in the 1950s alongside vancomycin, another seminal glycopeptide, during a period of intense exploration for novel antimicrobial agents.

Key Discovery Milestones

| Event | Year | Source |

|---|---|---|

| Isolation from Amycolatopsis lurida | 1950s | |

| Clinical use for staphylococcal infections | 1950s–1960s | |

| Withdrawal due to thrombocytopenia | 1960s |

Early research identified ristocetin as a mixture of two components, ristocetin A and B, with ristocetin B exhibiting 3–4 times greater antimicrobial potency. Its biosynthesis involves complex nonribosomal peptide synthetase pathways, as evidenced by genomic analysis of A. lurida NRRL 2430.

Structural Classification Within Glycopeptide Antibiotics

Ristocetin belongs to group III glycopeptide antibiotics, distinguished by its heptapeptide aglycon core and tetrasaccharide moiety. Its structural framework differs markedly from vancomycin (group I) and teicoplanin (group II), particularly in dimerization dynamics and ligand-binding cooperativity.

Structural Features of Ristocetin

Crystallographic studies reveal that ristocetin A forms an asymmetric dimer, with tetrasaccharide orientations (syn/anti vs. anti/anti) modulating ligand affinity. This structural flexibility contrasts with vancomycin’s rigid dimer, enabling unique binding interactions with bacterial cell-wall precursors.

Comparison of Glycopeptide Antibiotics

| Antibiotic | Aglycon Type | Glycosylation | Dimerization | Clinical Use |

|---|---|---|---|---|

| Vancomycin | Heptapeptide | Trisaccharide | Symmetric | MRSA, enterococci |

| Teicoplanin | Heptapeptide | Tetrasaccharide | Monomeric | Skin/soft tissue infections |

| Ristocetin | Heptapeptide | Tetrasaccharide | Asymmetric | Diagnostics (non-clinical) |

Historical Applications and Clinical Obsolescence

Ristocetin’s clinical trajectory mirrors the broader challenges of early antibiotic development. Initially employed against Staphylococcus aureus and mycobacteria, its use was curtailed due to severe thrombocytopenia and platelet agglutination. This toxicity stemmed from its unintended interaction with von Willebrand factor (VWF), a plasma protein critical for platelet adhesion.

Mechanism of Platelet Aggregation

Ristocetin induces VWF binding to platelet glycoprotein Ib (GpIb), mimicking shear stress-induced adhesion. This interaction is contingent on:

- VWF multimerization: High-molecular-weight multimers are required for ristocetin-mediated agglutination.

- GpIb receptor integrity: Mutations in GpIb (e.g., platelet-type von Willebrand disease) alter binding affinity.

Despite its clinical obsolescence, ristocetin’s diagnostic utility emerged. It is now a cornerstone in ristocetin-induced platelet agglutination (RIPA) assays, enabling differentiation between:

The ristocetin biosynthetic gene cluster in Amycolatopsis lurida represents a complex genetic architecture comprising 39 open reading frames organized within a 70-kilobase chromosomal region [1]. The complete genome sequence of Amycolatopsis lurida NRRL 2430, the primary commercial producer of ristocetin, revealed a 9-megabase genome harboring 8,143 predicted genes, including the complete ristocetin biosynthetic cluster and 31 additional secondary metabolite gene clusters [2] [3].

The biosynthetic gene cluster exhibits a highly organized structure with distinct functional modules arranged in eight transcriptional units. These include seven biosynthetic operons and one resistance operon, designated as operons I through VIII based on their transcriptional organization [1]. The resistance operon (orf1-orf3) contains the vanHAX glycopeptide resistance system, which is essential for protecting the producer strain from the antibiotic effects of ristocetin during biosynthesis [1] [4].

The nonribosomal peptide synthetase assembly line constitutes the core of the cluster, comprising four large multimodular enzymes (RpsA, RpsB, RpsC, and RpsD) that collectively encode seven modules responsible for incorporating the seven amino acids of the ristocetin heptapeptide backbone [1]. RpsA contains two modules with an adenylation-thiolation-condensation-adenylation-thiolation-epimerization domain organization, while RpsB is a single-module enzyme with condensation-adenylation-thiolation domains. RpsC represents the largest enzyme with three modules containing condensation-adenylation-thiolation-epimerization-condensation-adenylation-thiolation-epimerization-condensation-adenylation-thiolation domains, and RpsD functions as the termination module with condensation-adenylation-thiolation-X-thioesterase domains [1].

Notably, the cluster includes a unique X-domain within the final module of RpsD, which serves as a recruitment platform for cytochrome P450 oxygenases essential for oxidative crosslinking reactions [5]. This X-domain plays a critical role in spatially organizing the post-assembly modification cascade that generates the characteristic rigid scaffold of ristocetin [6].

The regulatory architecture centers on a single cluster-situated regulator gene, asrR (orf4), encoding a StrR family transcriptional regulator that serves as the master activator for ristocetin biosynthesis [1]. Deletion of asrR completely abolishes ristocetin production and transcription of biosynthetic genes, while overexpression dramatically enhances antibiotic titers, achieving up to 60-fold improvement in production levels [1].

Enzymatic Pathways for Aromatic Amino Acid Incorporation

The biosynthesis of ristocetin requires the incorporation of three distinct aromatic amino acids: 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine, and β-hydroxytyrosine [4] [7]. The metabolic pathways for producing these specialized building blocks represent a sophisticated network of enzymatic transformations that branch from central aromatic amino acid metabolism.

The shikimate pathway serves as the foundational route for aromatic precursor biosynthesis, initiated by 3-deoxy-7-phosphoheptulonate synthase (dahp, orf39), which catalyzes the condensation of phosphoenolpyruvate and erythrose-4-phosphate [8] [9]. This enzyme represents the entry point into aromatic biosynthesis and is subject to feedback regulation by aromatic amino acid end products [10] [8].

For 4-hydroxyphenylglycine biosynthesis, prephenate dehydrogenase (pdh, orf5) converts prephenate to 4-hydroxyphenylpyruvate, which is subsequently transaminated by the specialized hydroxy- and 3,5-dihydroxyphenylglycine transaminase (pgat, orf24) [1] [11]. This transaminase exhibits dual specificity, capable of producing both 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine from their corresponding α-keto acid precursors [11].

The biosynthesis of 3,5-dihydroxyphenylglycine follows a distinct pathway involving the type III polyketide synthase DpgA (orf35), which catalyzes the formation of 3,5-dihydroxyphenylacetyl-CoA from malonyl-CoA and acetyl-CoA precursors [4]. Subsequent transformations by DpgB and DpgC (orf36 and orf37) convert this intermediate through enoyl-CoA hydratase and dioxygenase reactions to generate the α-keto acid precursor for 3,5-dihydroxyphenylglycine [4].

β-Hydroxytyrosine biosynthesis utilizes a three-enzyme pathway distinct from the typical single-enzyme system found in teicoplanin-like glycopeptides [4]. The pathway employs 4-hydroxyphenylpyruvate dioxygenase II (hmaS, orf28), 4-hydroxymandelate oxidase (hmo, orf29), and the β-hydroxytyrosine synthase RpsE (orf26) [1]. This multi-step process parallels the vancomycin biosynthetic route despite ristocetin's teicoplanin-like structural features [4].

The integration of these aromatic amino acid biosynthetic pathways with the nonribosomal peptide synthetase assembly line requires precise temporal regulation and substrate channeling. The adenylation domains within each NRPS module exhibit strict specificity for their cognate aromatic amino acids, ensuring correct incorporation into the growing peptide chain [12] [13]. The MbtH protein (orf11) serves as an accessory factor that enhances adenylation domain activity and substrate specificity [1] [14].

Post-translational Modification Mechanisms

The post-assembly maturation of ristocetin involves an intricate cascade of post-translational modifications that transform the linear heptapeptide precursor into the biologically active, rigid macrocyclic antibiotic. This process is orchestrated by a series of specialized enzymes that introduce oxidative crosslinks, methylation patterns, and glycosyl modifications [5] [15].

The oxidative crosslinking cascade represents the most critical post-translational modification step, catalyzed by five cytochrome P450 monooxygenases (OxyA through OxyE) that sequentially install ether and carbon-carbon bonds between aromatic amino acid residues [4] [5]. These P450 enzymes operate through a scanning model involving continuous association and dissociation with the peptide substrate while bound to the X-domain of the terminal NRPS module [5].

OxyB initiates the crosslinking process by forming the first ether bond between amino acid residues, creating the C-O-D ring system [5] [16]. OxyA follows by establishing the D-O-E crosslink, while OxyC introduces the A-O-B biaryl connection [5]. OxyE completes the core crosslinking pattern by forming additional ether bonds, though its specific role in ristocetin biosynthesis shows some divergence from other glycopeptide systems [16] [6].

The temporal order of P450-mediated crosslinking follows a defined sequence: OxyB-(OxyE)-OxyA-OxyC, with each enzyme showing distinct substrate preferences and binding affinities [5]. The recruitment of these enzymes to the peptide substrate is mediated by their interaction with the X-domain surface, creating competition for binding sites that helps coordinate the modification cascade [5].

Methylation modifications in ristocetin occur through two distinct methyltransferases using S-adenosylmethionine as the methyl donor [4] [17]. MtfA (orf19) catalyzes the O-methylation of the C-terminal carboxyl group, a modification that distinguishes ristocetin from other glycopeptide antibiotics [4]. MtfB (orf23) introduces C-methylation at the C3 position of 3,5-dihydroxyphenylglycine, representing a unique modification pattern among characterized glycopeptide pathways [4].

The glycosylation pattern of ristocetin involves multiple glycosyltransferases that attach diverse sugar moieties to specific amino acid positions [15] [17]. The process begins with core glucose attachment by GtfC (orf18), followed by sequential addition of specialized sugars including ristosamine, rhamnose, and mannose through the action of GtfA, GtfB, GtfD, GtfE, and GtfF [1] [15].

Sugar biosynthesis for these modifications requires a dedicated set of enzymes (RiaA through RiaD, orf30-33) that generate the nucleotide-sugar donors from glucose precursors [1]. The N-acetylglucosamine deacetylase (agd, orf21) modifies specific sugar residues, contributing to the final glycosylation pattern that significantly impacts antibiotic activity [15].

Fermentation Optimization Strategies

The optimization of ristocetin production in Amycolatopsis lurida requires careful attention to multiple fermentation parameters that influence both biomass accumulation and secondary metabolite biosynthesis. Temperature represents a critical factor, with optimal ristocetin production occurring at 25-30°C, reflecting the mesophilic nature of most Actinobacteria [18]. While Amycolatopsis species can tolerate higher temperatures, production typically decreases above 30°C due to metabolic stress and potential enzyme instability [18].

pH control during fermentation requires maintenance within the 6.5-7.5 range, as most Actinobacteria prefer neutral to slightly alkaline conditions [18]. The pH tends to fluctuate during fermentation due to organic acid production and nitrogen metabolism, necessitating adequate buffering capacity in the medium [19]. Studies have shown that pH stability is particularly important for sustained ristocetin production, as significant pH deviations can negatively impact both growth and antibiotic synthesis [20].

Oxygen availability represents perhaps the most critical parameter for ristocetin production, given the essential role of cytochrome P450 enzymes in the biosynthetic pathway [5]. These oxygenases require molecular oxygen as a cosubstrate for their crosslinking reactions, making adequate dissolved oxygen levels (>50% saturation) essential for antibiotic formation [6]. Agitation speeds of 800-1000 rpm and aeration rates of 0.5-1.0 volume per volume per minute typically provide sufficient oxygen transfer while avoiding excessive shear stress that could damage the mycelial morphology [21] [19].

Carbon source selection and concentration significantly influence ristocetin production kinetics and final titers. Glucose at concentrations of 10-15 grams per liter supports optimal growth and production, though higher concentrations can lead to catabolite repression of secondary metabolism [22] [23]. The timing of glucose depletion often correlates with the onset of ristocetin production, suggesting that carbon limitation may serve as a trigger for secondary metabolite synthesis [22].

Nitrogen source composition affects both biomass formation and the availability of amino acid precursors for ristocetin biosynthesis. Complex nitrogen sources such as peptone and yeast extract provide not only general nitrogen for protein synthesis but also serve as sources of aromatic amino acids that can be incorporated into the antibiotic structure [22] [23]. The carbon-to-nitrogen ratio requires careful balancing to support both adequate growth and efficient antibiotic production [24] [22].

Phosphate concentration optimization follows the principle that low initial phosphate levels enhance antibiotic production while still supporting adequate growth [22]. High phosphate concentrations can repress secondary metabolite synthesis, making controlled phosphate limitation a useful strategy for maximizing ristocetin titers [22].

Inoculum preparation and size significantly impact fermentation reproducibility and productivity. Typical inoculum sizes of 2-4% (volume/volume) provide adequate cell density for rapid fermentation initiation without overloading the system [24] [19]. The physiological state of the inoculum, including growth phase and metabolic activity, influences subsequent fermentation performance.

Fermentation timing requires monitoring of both growth kinetics and production phases, with ristocetin synthesis typically beginning during late exponential growth and continuing through stationary phase [21] [19]. Peak production usually occurs between 48-72 hours, though this timing can vary with strain and conditions [21] [19]. Extended fermentation beyond optimal harvest time may lead to product degradation or decreased antibiotic activity.

Advanced fermentation strategies include fed-batch operations that maintain optimal nutrient levels throughout the production phase, potentially extending the productive period and increasing final titers [22]. The use of defined minimal media allows for precise control of nutrient availability and can facilitate downstream purification processes [22] [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Wagdy HA, Hanafi RS, El-Nashar RM, Aboul-Enein HY. Enantiomeric separation of underivatized amino acids: predictability of chiral recognition on ristocetin a chiral stationary phase. Chirality. 2014 Mar;26(3):132-5. doi: 10.1002/chir.22291. Epub 2014 Jan 22. PubMed PMID: 24453195.

3: Cabrera N, Moret A, Caunedo P, Cid AR, Vila V, España F, Aznar JA. Comparison of a new chemiluminescent immunoassay for von Willebrand factor activity with the ristocetin cofactor-induced platelet agglutination method. Haemophilia. 2013 Nov;19(6):920-5. doi: 10.1111/hae.12203. Epub 2013 Jun 4. PubMed PMID: 23730809.

4: Coller BS, Gralnick HR. Studies on the mechanism of ristocetin-induced platelet agglutination. Effects of structural modification of ristocetin and vancomycin. J Clin Invest. 1977 Aug;60(2):302-12. PubMed PMID: 17620; PubMed Central PMCID: PMC372370.

5: Sagheer S, Rodgers S, Yacoub O, Dauer R, Mcrae S, Duncan E. Comparison of von Willebrand factor (VWF) activity levels determined by HemosIL AcuStar assay and HemosIL LIA assay with ristocetin cofactor assay by aggregometry. Haemophilia. 2016 May;22(3):e200-7. doi: 10.1111/hae.12937. Epub 2016 Apr 14. PubMed PMID: 27076201.

6: Jenkins CS, Clemetson KJ, Lüscher EF. Studies on the mechanism of ristocetin-induced platelet agglutination: binding of ristocetin to platelets. J Lab Clin Med. 1979 Feb;93(2):220-31. PubMed PMID: 311800.

7: Zhao Y, Gu Y, Ji S, Yang J, Yu Z, Ruan C. Development of an ELISA method for testing VWF ristocetin cofactor activity with improved sensitivity and reliability in the diagnosis of von Willebrand disease. Eur J Haematol. 2012 May;88(5):439-45. doi: 10.1111/j.1600-0609.2012.01760.x. Epub 2012 Feb 15. PubMed PMID: 22268616.

8: Olson JD, Brockway WJ, Fass DN, Magnuson MA, Bowie EJ. Evaluation of ristocetin-Willebrand factor assay and ristocetin-induced platelet aggregation. Am J Clin Pathol. 1975 Feb;63(2):210-8. PubMed PMID: 1078748.

9: Nahoum V, Spector S, Loll PJ. Structure of ristocetin A in complex with a bacterial cell-wall mimetic. Acta Crystallogr D Biol Crystallogr. 2009 Aug;65(Pt 8):832-8. doi: 10.1107/S0907444909018344. Epub 2009 Jul 17. Erratum in: Acta Crystallogr D Biol Crystallogr. 2011 Jun;67(Pt 6):592. PubMed PMID: 19622867; PubMed Central PMCID: PMC2714720.

10: Hayward CP, Moffat KA, Graf L. Technological advances in diagnostic testing for von Willebrand disease: new approaches and challenges. Int J Lab Hematol. 2014 Jun;36(3):334-40. doi: 10.1111/ijlh.12220. Review. PubMed PMID: 24750680.

11: Moake JL, Olson JD, Troll JH Jr, Weinger RS, Peterson DM, Cimo PL. Interaction of platelets, von Willebrand factor, and ristocetin during platelet agglutination. J Lab Clin Med. 1980 Jul;96(1):168-84. PubMed PMID: 6967100.

12: Floyd M, Burns W, Green D. On the interaction between ristocetin and the ristocetin cofactor (RCOF). Thromb Res. 1977 Jun;10(6):841-50. PubMed PMID: 882968.

13: LaDuca FM, Bettigole RE, Bell WR, Robson EB. Platelet-collagen interaction: inhibition by ristocetin and enhancement by von Willebrand factor-platelet binding. Blood. 1986 Oct;68(4):927-37. PubMed PMID: 3489493.

14: Flood VH, Friedman KD, Gill JC, Morateck PA, Wren JS, Scott JP, Montgomery RR. Limitations of the ristocetin cofactor assay in measurement of von Willebrand factor function. J Thromb Haemost. 2009 Nov;7(11):1832-9. doi: 10.1111/j.1538-7836.2009.03594.x. Epub 2009 Aug 19. PubMed PMID: 19694940; PubMed Central PMCID: PMC3825106.

15: Hoylaerts MF, Nuyts K, Peerlinck K, Deckmyn H, Vermylen J. Promotion of binding of von Willebrand factor to platelet glycoprotein Ib by dimers of ristocetin. Biochem J. 1995 Mar 1;306 ( Pt 2):453-63. PubMed PMID: 7887899; PubMed Central PMCID: PMC1136540.

16: Berndt MC, Du XP, Booth WJ. Ristocetin-dependent reconstitution of binding of von Willebrand factor to purified human platelet membrane glycoprotein Ib-IX complex. Biochemistry. 1988 Jan 26;27(2):633-40. PubMed PMID: 2450575.

17: Scott JP, Montgomery RR, Retzinger GS. Dimeric ristocetin flocculates proteins, binds to platelets, and mediates von Willebrand factor-dependent agglutination of platelets. J Biol Chem. 1991 May 5;266(13):8149-55. PubMed PMID: 2022635.

18: Borawski J, Rydzewski A, Mazerska M, Kalinowski M, Pawlak K, Mysliwiec M. Inverse relationships between haemoglobin and ristocetin-induced platelet aggregation in haemodialysis patients under erythropoietin therapy. Nephrol Dial Transplant. 1996 Dec;11(12):2444-8. PubMed PMID: 9017620.

19: Moake JL, Cimo PL, Peterson DM, Roper P, Natelson EA. Inhibition of ristocetin-induced platelet agglutination by vancomycin. Blood. 1977 Sep;50(3):397-406. PubMed PMID: 301760.

20: Timm A, Hillarp A, Philips M, Goetze JP. Comparison of automated von Willebrand factor activity assays. Thromb Res. 2015 Apr;135(4):684-91. doi: 10.1016/j.thromres.2015.01.027. Epub 2015 Jan 30. PubMed PMID: 25661290.